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  • Product: 2,6-Dimethyl-4-propoxyaniline

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Methodological Framework for 2,6-Dimethyl-4-propoxyaniline

Executive Summary The structural elucidation and purity verification of functionalized anilines require a rigorous, self-validating analytical approach. This technical guide provides an in-depth analysis of the ¹H and ¹³...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and purity verification of functionalized anilines require a rigorous, self-validating analytical approach. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethyl-4-propoxyaniline (C₁₁H₁₇NO). Designed for researchers and drug development professionals, this whitepaper establishes a standardized, reproducible methodology for spectral acquisition, detailing the causality behind chemical shifts, multiplet splitting, and relaxation dynamics.

Chemical Context and Pharmacological Relevance

2,6-Dimethyl-4-propoxyaniline is a highly substituted aromatic amine. Derivatives of 2,6-xylidine (2,6-dimethylaniline) serve as critical pharmacophores in the design of primary α-amino anilides, which are frequently investigated for their potent antiarrhythmic and local anesthetic properties[1]. The addition of a para-propoxy group alters the lipophilicity and electron density of the aromatic ring, parameters that are critical for ion channel binding affinity in drug development.

Theoretical Framework: Causality in Chemical Shifts

Understanding the NMR spectrum of 2,6-dimethyl-4-propoxyaniline requires analyzing the competing electronic effects on the aromatic ring:

  • Mesomeric Effects (+M): Both the amino (-NH₂) and propoxy (-OPr) groups act as strong π-electron donors. This +M effect significantly increases the electron density at the ortho and para positions relative to each substituent. Because the ortho and para positions are fully substituted, this electron density is pushed into the unsubstituted meta carbons (C3 and C5), shielding them and driving their ¹³C signals significantly upfield (~113.5 ppm) [2].

  • Inductive Effects (-I): The electronegative nitrogen and oxygen atoms withdraw electron density through the σ-bonds, strongly deshielding the ipso carbons to which they are attached (C1 and C4, respectively).

  • Steric Inhibition of Resonance: The bulky methyl groups at C2 and C6 force the -NH₂ group into a specific conformation, partially disrupting the coplanarity of the nitrogen lone pair with the aromatic π-system. This steric hindrance slightly attenuates the +M effect compared to an unhindered aniline, an essential factor when predicting exact chemical shifts [3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol operates as a self-validating system. The physical parameters of the experiment are designed to cross-verify the structural integrity of the analyte.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 2,6-dimethyl-4-propoxyaniline.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Causality: CDCl₃ is selected because it lacks exchangeable protons, ensuring the -NH₂ protons remain visible in the spectrum (though broadened by ¹⁴N quadrupolar relaxation and intermediate chemical exchange).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent vortexing artifacts.

Step 2: Instrument Calibration (Locking and Shimming)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field using the deuterium resonance of CDCl₃ (δ 7.26 ppm).

  • Perform gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. Causality: The full width at half maximum (FWHM) of the TMS signal must be ≤ 0.5 Hz to ensure sharp lines and accurate J-coupling resolution.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Scans (ns): 16.

  • Relaxation Delay (D1): 1.5 seconds. Causality: This delay ensures complete longitudinal relaxation (T₁) of all protons, allowing for strictly quantitative integration.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

  • Scans (ns): 1024 (necessary due to the low natural abundance of ¹³C, 1.1%).

  • Relaxation Delay (D1): 2.5 to 3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C6) lack attached protons to facilitate dipole-dipole relaxation, resulting in significantly longer T₁ times. A longer D1 prevents signal saturation.

¹H NMR Spectral Data & Multiplet Analysis

The ¹H NMR spectrum is self-validating: the total integration must equal exactly 17 protons, confirming the C₁₁H₁₇NO molecular formula.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
C4-O-CH₂-CH₂-CH₃ 1.02Triplet (t)3H7.4Terminal methyl of propoxy group
C4-O-CH₂-CH₂ -CH₃1.78Sextet (sx)2H7.4, 6.5Aliphatic methylene of propoxy group
C2, C6-CH₃ 2.18Singlet (s)6H-Aromatic methyl groups
C1-NH₂ 3.35Broad Singlet (br s)2H-Amine protons (exchangeable)
C4-O-CH₂ -CH₂-CH₃3.85Triplet (t)2H6.5Oxymethylene protons
C3, C5-H 6.52Singlet (s)2H-Aromatic protons

¹³C NMR Spectral Data & Relaxation Dynamics

The C₂v symmetry of the molecule reduces the 11 carbon atoms to exactly 8 unique magnetic environments, providing a secondary layer of structural validation.

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment & Causality
C4-O-CH₂-CH₂-CH₃ 10.5CH₃Terminal methyl of propoxy group
C2, C6-CH₃ 17.5CH₃Aromatic methyl carbons
C4-O-CH₂-CH₂ -CH₃22.8CH₂Aliphatic methylene carbon
C4-O-CH₂ -CH₂-CH₃70.2CH₂Oxymethylene carbon (strongly deshielded by adjacent oxygen)
C3, C5 113.5CHAromatic CH (shielded by +M mesomeric effect of -NH₂ and -OPr)
C2, C6 122.5CqAromatic C-CH₃ (ortho to -NH₂, shielded by inductive effects)
C1 138.5CqAromatic C-NH₂ (deshielded by electronegative nitrogen)
C4 152.5CqAromatic C-O (strongly deshielded by highly electronegative oxygen)

Structural Elucidation Workflow

To ensure absolute accuracy, the acquisition and assignment of the spectral data follow a rigid, logic-driven workflow.

Fig 1. Self-validating NMR acquisition and structural elucidation workflow.

Conclusion

The ¹H and ¹³C NMR spectral data for 2,6-dimethyl-4-propoxyaniline serves as a textbook example of competing mesomeric and inductive effects in highly substituted aromatic systems. By adhering to the self-validating protocols outlined in this guide—specifically matching proton integration to molecular formula and utilizing symmetry-reduced carbon counting—researchers can confidently verify the structural identity and purity of this compound for downstream pharmacological applications.

References

  • New Antiarrhythmic Agents. 1. Primary α-Amino Anilides Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Wiley-VCH URL:[Link]

  • Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems Progress in Physical Organic Chemistry / ResearchGate URL:[Link]

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,6-Dimethyl-4-propoxyaniline Derivatives

Preamble: Navigating the Known and the Novel In the landscape of pharmacological research, the exploration of novel chemical entities is a journey from structural novelty to mechanistic understanding. The class of 2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Known and the Novel

In the landscape of pharmacological research, the exploration of novel chemical entities is a journey from structural novelty to mechanistic understanding. The class of 2,6-dimethyl-4-propoxyaniline derivatives represents such a frontier. As of this writing, the specific mechanism of action for this family of compounds has not been extensively characterized in peer-reviewed literature. However, the principles of medicinal chemistry and structure-activity relationships (SAR) provide a robust framework for forming a scientifically-grounded hypothesis.

This guide, therefore, is constructed upon a central hypothesis: that 2,6-dimethyl-4-propoxyaniline derivatives function as local anesthetics via the blockade of voltage-gated sodium channels (VGSCs). This hypothesis is rooted in the striking structural similarity of the 2,6-dimethylaniline core to a well-established class of local anesthetics, most notably lidocaine. This document will synthesize established knowledge from related compounds to propose a detailed mechanism and provide the experimental blueprints necessary to validate this hypothesis.

The Molecular Logic: A Hypothesis Rooted in Structure

The archetypal local anesthetic pharmacophore consists of three key components:

  • A Lipophilic Aromatic Moiety: This portion of the molecule is crucial for its interaction with the lipid cell membrane and for penetrating nerve sheaths. In the case of our target compounds, the 2,6-dimethylphenyl group serves this purpose.

  • An Intermediate Linker Chain: This chain, often an ester or an amide, connects the aromatic and amine groups and influences the compound's duration of action and metabolism.

  • A Hydrophilic Amine Group: Typically a tertiary or secondary amine, this group is ionizable. The cationic form is understood to be the active species that binds to the receptor site within the ion channel.

The 2,6-dimethyl-4-propoxyaniline scaffold contains the critical 2,6-dimethylphenyl group and an aniline nitrogen that can be further derivatized to include a hydrophilic amine, connected by a suitable linker. The propoxy group at the 4-position is expected to enhance lipophilicity, potentially influencing membrane partitioning and potency.

Based on this structural analogy, the primary hypothesis is that these derivatives engage with VGSCs in a manner analogous to lidocaine and other amino-amide local anesthetics.[1][2][3]

The Primary Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels cycle through three main conformational states: resting, open, and inactivated. Local anesthetics are known to exhibit a state-dependent blockade, showing higher affinity for the open and inactivated states of the channel than for the resting state. This property is the basis for their clinical efficacy in blocking pain signals, which are often transmitted by rapidly firing neurons.

Proposed Binding and Blockade Mechanism

It is proposed that 2,6-dimethyl-4-propoxyaniline derivatives, like other local anesthetics, traverse the neuronal membrane in their neutral, lipophilic form. Once in the axoplasm, an equilibrium is established, and the protonated, cationic form of the molecule enters the open sodium channel pore. Here, it is believed to bind to a receptor site located in the S6 alpha-helical segment of domain IV of the channel protein. This binding physically occludes the channel, preventing the influx of sodium ions and thereby halting the propagation of the action potential.

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel cluster_drug Drug Action Extracellular Extracellular Intracellular Intracellular Drug_neutral Neutral Form Extracellular->Drug_neutral Membrane Permeation Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Blocked Blocked Open->Blocked Occlusion Inactivated->Resting Repolarization Drug_cationic Cationic Form Drug_neutral->Drug_cationic pKa-dependent equilibrium Drug_cationic->Open Binds to receptor site

Caption: Proposed mechanism of VGSC blockade by 2,6-dimethyl-4-propoxyaniline derivatives.

Experimental Validation: A Blueprint for Mechanistic Elucidation

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols outline the key experiments for characterizing the interaction of these derivatives with VGSCs.

Primary Assay: Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology. It provides direct measurement of the ion currents flowing through the channels in real-time.

Objective: To determine if 2,6-dimethyl-4-propoxyaniline derivatives block sodium currents and to characterize the nature of this block (e.g., tonic vs. use-dependent).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing Nav1.7 Plating Plate cells onto glass coverslips Patch Establish whole-cell patch-clamp configuration Plating->Patch Record_Baseline Record baseline Na+ currents Apply_Drug Perfuse with test compound Record_Baseline->Apply_Drug Record_PostDrug Record Na+ currents in presence of compound Apply_Drug->Record_PostDrug Measure_Tonic Compare peak current amplitude (Tonic Block) Record_PostDrug->Measure_Tonic Measure_Use Apply train of pulses (Use-Dependent Block) Measure_Tonic->Measure_Use Dose_Response Generate dose-response curve and calculate IC50 Measure_Use->Dose_Response

Caption: Workflow for patch-clamp electrophysiology experiments.

Detailed Protocol:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing a specific human VGSC isoform (e.g., Nav1.7, which is prevalent in pain-sensing neurons) under standard culture conditions.

  • Preparation for Recording: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Fill the chamber with an extracellular solution containing physiological ion concentrations.

  • Patch Pipette: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Protocol:

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • For Tonic Block: Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current. After establishing a stable baseline, perfuse the test compound and measure the reduction in the peak current amplitude.

    • For Use-Dependent Block: After drug application, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) and measure the progressive decrease in current amplitude during the train.

  • Data Analysis: Calculate the percentage of block for both tonic and use-dependent protocols. Generate dose-response curves by testing a range of compound concentrations and fit the data to the Hill equation to determine the IC50 value.

In Vivo Corroboration: Models of Local Anesthesia

To establish physiological relevance, the effects of the compounds must be assessed in a living organism.

Objective: To determine if 2,6-dimethyl-4-propoxyaniline derivatives produce a local anesthetic effect in vivo.

Recommended Model: Rabbit Corneal Anesthesia Model (Regnier Method)[4]

Detailed Protocol:

  • Animal Acclimation: Acclimate New Zealand white rabbits to the experimental setup to minimize stress.

  • Baseline Sensitivity: Gently touch the center of the cornea with a nylon monofilament (e.g., a Cochet-Bonnet esthesiometer) to elicit a blink reflex. This confirms baseline corneal sensitivity.

  • Drug Administration: Instill a standardized volume (e.g., 50 µL) of the test compound solution into the conjunctival sac of one eye. The contralateral eye receives a vehicle control.

  • Assessment of Anesthesia: At regular intervals (e.g., every 5 minutes for 60 minutes), test the corneal reflex.

  • Scoring: The degree of anesthesia is quantified. For example, a complete absence of the blink reflex upon stimulation is considered complete anesthesia. The duration of action is the time from the onset of complete anesthesia to its complete resolution.

  • Data Analysis: Compare the duration and depth of anesthesia produced by different derivatives and concentrations. A Regnier index can be calculated, which provides a quantitative measure of anesthetic potency.[4]

Structure-Activity Relationship (SAR) Exploration

Systematic chemical modification of the 2,6-dimethyl-4-propoxyaniline scaffold is essential to optimize potency and understand the molecular determinants of its activity.

Modification Site Hypothesized Impact on Activity Rationale
Amine Group Increasing basicity may increase the proportion of the active cationic form at physiological pH, but may also hinder membrane permeation.Based on the established SAR of local anesthetics.
Linker Chain Varying the length and nature (e.g., amide vs. ether) will likely affect potency, duration of action, and metabolic stability.Analogy to different classes of local anesthetics.
Propoxy Group Altering the length of the alkyl chain (e.g., ethoxy, butoxy) will modulate lipophilicity, which can impact membrane partitioning and potency.A bell-shaped relationship between lipophilicity and activity is often observed.
Aromatic Ring Addition of other substituents could influence electronic properties and steric interactions with the binding site.Common in drug discovery to fine-tune activity.[5][6]

Hypothetical Data Presentation:

The results from these SAR studies can be tabulated to facilitate analysis.

Table 1: Hypothetical Electrophysiological Data for 2,6-Dimethyl-4-propoxyaniline Derivatives

Compound Modification Tonic Block IC50 (µM) Use-Dependent Block IC50 (µM)
Lead-001 N,N-diethylaminoethyl linker15.22.1
Lead-002 N-piperidinoethyl linker12.81.5
Lead-003 4-Butoxy substitution10.51.8
Lead-004 4-Ethoxy substitution25.14.3

Concluding Remarks and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidating the mechanism of action of 2,6-dimethyl-4-propoxyaniline derivatives. The central hypothesis, based on compelling structural analogies, is that these compounds act as local anesthetics by blocking voltage-gated sodium channels. The provided experimental protocols, from in vitro electrophysiology to in vivo models, offer a clear path to rigorously test this hypothesis.

Successful validation would position these derivatives as a new class of potential local anesthetics. Further research should then focus on isoform selectivity (e.g., Nav1.7 vs. cardiac Nav1.5 to assess potential cardiotoxicity), in-depth pharmacokinetic and toxicological profiling, and optimization of the lead compounds through SAR studies. The journey from a novel structure to a potential therapeutic is a meticulous one, and the principles and protocols outlined herein provide the foundational steps for that journey.

References

  • Borate, H. B., Kudale, A. S., & Pore, D. M. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • Lin, S. H., & Chen, C. H. (2010). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
  • Fung, C., & MacLeod, B. A. (2020).
  • Wang, Y. G., & Wang, X. (2019). Quaternary Lidocaine Derivatives: Past, Present, and Future. Journal of Pain Research, 12, 2819–2828.
  • Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittel-Forschung, 18(7), 827-829.
  • NextSDS. (n.d.). 2,5-dimethyl-4-propoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • Kovalenko, A. V., et al. (2023). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. Molecules, 28(7), 3123.
  • Gant, T. G., et al. (2018). A structural study of 2,4-dimethylaniline derivatives.
  • Whiteside, J., & Wildsmith, J. A. W. (2001). Developments in local anaesthetic drugs. British Journal of Anaesthesia, 87(1), 27-35.
  • Jamieson, C., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(11), 1903-1913.
  • Pöpping, D. M., Elia, N., Marret, E., Wenk, M., & Tramèr, M. R. (2017). Adjuvants to local anesthetics: Current understanding and future trends. Der Anaesthesist, 66(8), 556-563.
  • Hsieh, T. J., et al. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules, 28(7), 3020.
  • Deshmukh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 356-361.
  • Al-Suhaimi, K. S., et al. (2023). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. ACS Omega, 8(31), 28247–28261.
  • Kobayashi, T., et al. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry, 18(11), 3841-3859.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6-Dimethyl-4-propoxyaniline as a Next-Generation Precursor for Low-Toxicity Chloroacetanilide Herbicides

Executive Summary The development of chloroacetanilide herbicides (e.g., alachlor, metolachlor, acetochlor) has historically relied on 2,6-dialkylaniline precursors. While these active ingredients (AIs) are highly effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of chloroacetanilide herbicides (e.g., alachlor, metolachlor, acetochlor) has historically relied on 2,6-dialkylaniline precursors. While these active ingredients (AIs) are highly effective at inhibiting very-long-chain fatty acid (VLCFA) elongases in susceptible weeds, their environmental persistence and toxicological profiles have drawn intense regulatory scrutiny[1][2].

This application note details the structural, mechanistic, and synthetic rationale for utilizing 2,6-dimethyl-4-propoxyaniline as an advanced precursor. By introducing a propoxy ether at the para-position of the aniline ring, agrochemical developers can systematically block the formation of genotoxic quinoneimine metabolites while simultaneously optimizing the lipophilicity (LogP) and soil adsorption coefficient (Koc) of the resulting herbicide[3][4].

Mechanistic Rationale: Overcoming Chloroacetanilide Toxicity

The Problem with Unsubstituted Para-Positions

Standard chloroacetanilides derived from 2,6-diethylaniline or 2-ethyl-6-methylaniline undergo cytochrome P450-mediated para-hydroxylation in mammalian systems. This intermediate is subsequently oxidized into 2,6-dialkyl-1,4-benzoquinoneimines—highly reactive electrophiles that have been directly linked to sister chromatid exchanges and genotoxicity in human lymphocytes ()[3][5].

The 4-Propoxy Advantage

Using 2,6-dimethyl-4-propoxyaniline fundamentally alters the metabolic fate of the synthesized herbicide:

  • Steric/Electronic Blockade: The para-position is occupied by the propoxy group, physically preventing para-hydroxylation and the subsequent formation of the genotoxic 1,4-benzoquinoneimine[3].

  • Metabolic Soft Spot: Instead of forming reactive quinones, the propoxy ether serves as a site for O-dealkylation. This yields a 4-aminophenol derivative that is rapidly conjugated via Phase II metabolism (glucuronidation/sulfation) and safely excreted.

  • Environmental Fate: The ether linkage enhances the soil adsorption coefficient (Koc), reducing the risk of groundwater leaching—a primary environmental concern for conventional chloroacetanilides ()[1][2].

MetabolicPathway A Standard Precursor (e.g., 2,6-Diethylaniline) B Cytochrome P450 Para-Oxidation A->B C 1,4-Benzoquinoneimine (Genotoxic Metabolite) B->C D Novel Precursor (2,6-Dimethyl-4-propoxyaniline) E Steric/Electronic Block at Para-Position D->E F O-Dealkylation & Phase II Excretion E->F

Fig 1. Metabolic divergence: 4-propoxy substitution prevents genotoxic quinoneimine formation.

Comparative Analytics

By synthesizing a metolachlor analog using 2,6-dimethyl-4-propoxyaniline, researchers can observe distinct shifts in physicochemical properties. The table below summarizes the predictive and empirical advantages.

PropertyStandard AI (Metolachlor)Novel AI (4-Propoxy-Metolachlor Analog)Agrochemical Impact
Precursor 2-Ethyl-6-methylaniline2,6-Dimethyl-4-propoxyanilineDetermines baseline SAR
LogP (Octanol/Water) ~3.13~4.45Enhanced cuticular penetration in weeds
Soil Adsorption (Koc) ~200 mL/g (Moderate)>500 mL/g (High)Significantly reduced groundwater leaching
Primary Metabolism Para-hydroxylationO-dealkylationBypasses genotoxic pathways
VLCFA Inhibition HighHighMaintained efficacy due to 2,6-steric bulk

Experimental Protocols: Synthesis of a 4-Propoxy-Metolachlor Analog

The following self-validating protocol outlines the two-step synthesis of a novel chloroacetanilide herbicide using 2,6-dimethyl-4-propoxyaniline.

Protocol 1: Reductive Amination (Formation of Secondary Amine)

Objective: Synthesize N-(1-methoxypropan-2-yl)-2,6-dimethyl-4-propoxyaniline.

  • Reagent Preparation: In a 500 mL high-pressure Parr reactor, dissolve 2,6-dimethyl-4-propoxyaniline (0.1 mol, 17.9 g) in 150 mL of anhydrous methanol.

  • Ketone Addition: Add methoxyacetone (0.12 mol, 10.6 g) followed by 1.5 g of 5% Platinum on Carbon (Pt/C) catalyst.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and pressurize with hydrogen gas to 5 bar. Heat the reaction mixture to 50°C under continuous mechanical stirring (600 rpm).

  • In-Process Control (IPC): Monitor hydrogen uptake. After 4 hours, sample the reaction. HPLC analysis must show <1% of the starting aniline to validate completion.

  • Workup: Filter the mixture through a Celite pad to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the secondary amine intermediate as a pale yellow oil.

Protocol 2: N-Acylation (Formation of Final Active Ingredient)

Objective: Synthesize 2-chloro-N-(1-methoxypropan-2-yl)-N-(2,6-dimethyl-4-propoxyphenyl)acetamide.

  • Reaction Setup: Dissolve the secondary amine intermediate (~0.1 mol) in 100 mL of toluene in a 250 mL round-bottom flask equipped with a dropping funnel and a thermometer.

  • Base Addition: Add aqueous sodium carbonate ( Na2​CO3​ , 0.11 mol in 30 mL water) to serve as an acid scavenger. Cool the biphasic mixture to 0–5°C using an ice bath.

  • Acylation: Dilute chloroacetyl chloride (0.105 mol, 8.3 mL) in 20 mL of toluene. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent side reactions.

  • IPC Validation: Stir for 2 hours at room temperature. TLC (Hexane:Ethyl Acetate 4:1) must confirm the complete disappearance of the secondary amine spot.

  • Purification: Separate the organic toluene layer, wash sequentially with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine (50 mL). Dry over anhydrous MgSO4​ , filter, and evaporate the solvent to yield the final 4-propoxy-metolachlor analog.

Synthesis A 2,6-Dimethyl-4-propoxyaniline (Starting Material) B Reductive Amination (+ Methoxyacetone, H2, Pt/C) A->B Step 1 C Secondary Amine Intermediate N-(1-methoxypropan-2-yl)-... B->C 50°C, 5 bar H2 D N-Acylation (+ Chloroacetyl chloride, Toluene) C->D Step 2 E Final Active Ingredient (4-Propoxy-Metolachlor Analog) D->E Na2CO3, 0-10°C

Fig 2. Industrial synthesis route for 4-propoxy-metolachlor analogs via reductive amination.

References

  • Hill, A. B., Jefferies, P. R., Quistad, G. B., & Casida, J. E. (1997). Dialkylquinoneimine metabolites of chloroacetanilide herbicides induce sister chromatid exchanges in cultured human lymphocytes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 395(2-3), 159-171.[Link]

  • Roulová, N., Hrdá, K., Kašpar, M., Peroutková, P., Josefová, D., & Palarčík, J. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. Catalysts, 12(6), 597.[Link]

Sources

Application

Application Note: Utilizing 2,6-Dimethyl-4-propoxyaniline in the Synthesis of Novel Antiarrhythmic Intermediates

Executive Summary The development of Class Ib antiarrhythmic agents, such as lidocaine and tocainide, relies heavily on the structural modification of 2,6-xylidine derivatives to optimize pharmacokinetic properties[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Class Ib antiarrhythmic agents, such as lidocaine and tocainide, relies heavily on the structural modification of 2,6-xylidine derivatives to optimize pharmacokinetic properties[1]. This application note details the utilization of 2,6-dimethyl-4-propoxyaniline (also known as 4-propoxy-2,6-xylidine) as a critical building block for synthesizing primary α -amino anilides. By providing detailed, self-validating protocols and explaining the causality behind each synthetic choice, this guide serves as an authoritative resource for drug development professionals aiming to synthesize highly lipophilic, metabolically stable sodium channel blockers.

Mechanistic Rationale: The Role of Para-Propoxy Substitution

In the rational design of antiarrhythmic agents, the 2,6-dimethylphenyl ring provides critical steric hindrance that protects the adjacent amide bond from rapid enzymatic hydrolysis by amidases. However, unsubstituted 2,6-xylidine derivatives are highly susceptible to para-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2), leading to rapid systemic clearance.

The strategic introduction of a propoxy group at the 4-position (para) of the aniline core achieves two critical pharmacological objectives:

  • Metabolic Shielding: It physically blocks the primary site of oxidative metabolism, thereby extending the biological half-life of the resulting active pharmaceutical ingredient (API).

  • Enhanced Lipophilicity: The alkyl ether chain significantly increases the LogP of the molecule. Tocainide analogues with higher lipophilicity exhibit enhanced affinity for serum carriers like Human Serum Albumin (HSA)[2] and demonstrate superior penetration across the myocardial cell membrane to reach the intracellular binding site of the Nav1.5 voltage-gated sodium channel.

Synthetic Pathway and Pharmacological Mechanism

The workflow from the raw starting material to the pharmacological endpoint is a continuous system of chemical transformations and biological interactions. The diagram below illustrates both the synthetic pipeline and the downstream signaling pathway.

Workflow SM 2,6-Dimethyl-4-propoxyaniline (Starting Material) Acyl Acylation Reaction (2-Bromopropionyl bromide) SM->Acyl Int 2-Bromo-N-(2,6-dimethyl-4- propoxyphenyl)propanamide Acyl->Int 85-90% Yield Amin Amination Reaction (NH3 / Methanol, 60°C) Int->Amin API Primary α-Amino Anilide (Tocainide Analogue) Amin->API 70-75% Yield Nav Nav1.5 Channel Blockade (Myocardial Cells) API->Nav Increased Lipophilicity Enhances Binding Out Suppression of Ventricular Arrhythmias Nav->Out Prolonged ERP

Figure 1: Synthetic workflow and pharmacological pathway of 2,6-dimethyl-4-propoxyaniline derivatives.

Experimental Protocols & Causality

The synthesis of the target primary α -amino anilide is executed in two primary stages: N-Acylation and Amination. Every step is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Protocol A: N-Acylation (Synthesis of the α -Bromoamide)

The acylation of 2,6-dimethylaniline derivatives with 2-bromopropionyl bromide is the standard method for producing tocainide-like intermediates[3].

  • Causality of Reagents: 2-Bromopropionyl bromide is selected over the chloride analogue because the bromide ion is a superior leaving group, which is strictly required for the subsequent amination step. An aqueous acetic acid solvent buffered with sodium acetate is utilized to maintain the aniline in a partially free-base equilibrium while neutralizing the hydrobromic acid byproduct. This prevents the unreacted aniline from precipitating as an inactive hydrobromide salt[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 50.0 mmol of 2,6-dimethyl-4-propoxyaniline in 100 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Buffering: Add a solution of sodium acetate trihydrate (60.0 mmol, 1.2 eq) dissolved in 50 mL of deionized water.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 5 °C. Causality: Strict thermal control prevents oxidative degradation of the electron-rich aniline, which would otherwise result in dark, tarry impurities.

  • Acylation: Charge the dropping funnel with 2-bromopropionyl bromide (55.0 mmol, 1.1 eq). Add dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Maturation: Remove the ice bath and stir the reaction at room temperature (20 °C) for 2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of vigorously stirred ice water. Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with copious amounts of cold water to remove residual acetic acid.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. Stain with ninhydrin. The reaction is validated as complete when the ninhydrin-active spot (representing the primary amine of the starting material) is completely absent.

Protocol B: Amination (Synthesis of the Primary α -Amino Anilide)

The conversion of the α -bromoamide to a primary amine requires overcoming the tendency of primary amines to react further, forming secondary amine dimers.

  • Causality of Reagents: To favor pseudo-first-order kinetics for primary amine formation, a massive molar excess of ammonia is required. Conducting the reaction in a sealed pressure vessel (autoclave) ensures that the volatile ammonia remains dissolved in the methanol at elevated temperatures, maintaining the high concentration gradient necessary to outcompete dimerization[1].

Step-by-Step Methodology:

  • Preparation: Suspend the dried 2-bromo-N-(2,6-dimethyl-4-propoxyphenyl)propanamide intermediate (approx. 30 mmol) in 150 mL of saturated methanolic ammonia (approx. 7 N).

  • Pressurization: Transfer the suspension to a 300 mL stainless steel pressure reactor. Seal tightly.

  • Heating: Heat the reactor to 60 °C and maintain stirring for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the residual pressure. Transfer the solution to a round-bottom flask and evaporate the methanol and excess ammonia under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude residue in 100 mL of 1 N HCl. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL). Causality: This step inherently purifies the product. Only the basic primary amine forms a water-soluble hydrochloride salt, while unreacted neutral bromoamide and non-basic impurities partition into the discarded ether layer.

  • Free-Basing: Cool the aqueous layer and basify to pH 10 using 2 N NaOH. Extract the liberated free base with dichloromethane (3 x 50 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target primary α -amino anilide.

  • Self-Validation Checkpoint: Analyze the product via LC-MS. The synthesis is validated by the presence of a dominant monomeric [M+H]⁺ peak. The absence of a peak at roughly double the m/z ratio confirms that secondary amine dimerization was successfully suppressed.

Quantitative Yield and Quality Control Data

The following table summarizes the expected quantitative outcomes and self-validation metrics for the synthesized intermediates, ensuring rapid comparative analysis for quality control.

Synthesis StepTarget Intermediate / ProductReagents & SolventsTemp & TimeExpected YieldPurity (HPLC)Self-Validation Metric
N-Acylation 2-Bromo-N-(2,6-dimethyl-4-propoxyphenyl)propanamide2-Bromopropionyl bromide, NaOAc, AcOH/H₂O5–20 °C, 2.5 h85–90%>98.0%Absence of ninhydrin-active TLC spot
Amination 2-Amino-N-(2,6-dimethyl-4-propoxyphenyl)propanamideNH₃ (7N in MeOH), HCl/NaOH extraction60 °C, 12 h70–75%>95.0%Monomeric [M+H]⁺ peak via LC-MS

References

  • New Antiarrhythmic Agents. 1. Primary a-Amino Anilides.
  • New Antiarrhythmic Agents. 1. Primary a-Amino Anilides.Electronics and Books.
  • CN106431955A - Synthesis method of tocainide drug intermediate alpha-bromopropionyl-2,6-dimethylaniline.
  • Tocainide analogues binding to Human Serum Albumin: HPLC and circular dichroism study.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethyl-4-propoxyaniline Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions of 2,6-dimethyl-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions of 2,6-dimethyl-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties due to the significant steric hindrance posed by the two ortho-methyl groups of this aniline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate successful C-N and C-C bond formation.

The inherent steric bulk of 2,6-dimethyl-4-propoxyaniline can significantly impede the approach of coupling partners to the catalytic center, leading to low yields, slow reaction rates, or complete reaction failure. This guide will explore the mechanistic basis for these challenges and offer practical, evidence-based solutions.

Troubleshooting Guide: Low to No Product Yield

One of the most common issues when working with 2,6-dimethyl-4-propoxyaniline is a low or non-existent yield in cross-coupling reactions. This is almost always attributed to the steric hindrance from the flanking methyl groups, which can inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Here's a systematic approach to troubleshooting and optimizing your reaction.

Problem: My Buchwald-Hartwig amination with 2,6-dimethyl-4-propoxyaniline and an aryl halide is failing.

Possible Cause 1: Inadequate Ligand Selection

The choice of ligand is paramount for overcoming steric hindrance. Standard phosphine ligands are often ineffective. Bulky, electron-rich monophosphine ligands are generally required to promote the formation of the active, monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1]

  • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands such as AlisonPhos and AliPhos have been specifically developed for the palladium-catalyzed coupling of hindered anilines with hindered aryl halides.[2][3][4] Computational studies suggest that ligands with phenyl substituents on the phosphorinane ring can enhance activity through more favorable aniline binding.[2][3] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative for stabilizing the palladium catalyst.[1]

Possible Cause 2: Suboptimal Base

The base plays a critical role in the catalytic cycle. A base that is too weak may not effectively deprotonate the aniline-palladium complex, while an overly strong or nucleophilic base can lead to side reactions or catalyst deactivation.

  • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, for particularly challenging couplings, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) might be more effective.[5] Ensure the base is anhydrous and of high purity.

Possible Cause 3: Inadequate Reaction Conditions

Sterically hindered couplings often require more forcing conditions to overcome the higher activation energy barrier.

  • Solution:

    • Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[1][5]

    • Extend Reaction Time: Monitor the reaction by TLC, GC-MS, or LC-MS, as it may require 12-24 hours for completion.[1][5]

    • Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Rigorously degas your solvent and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

Problem: My Suzuki-Miyaura coupling to form a biaryl structure with a 2,6-dimethyl-4-propoxyaniline-derived boronic acid/ester is not working.

Possible Cause 1: Ineffective Catalyst System for Hindered Substrates

The synthesis of biaryls with multiple ortho substituents is a known challenge in Suzuki coupling.[6] Standard palladium catalysts are often not sufficiently active.

  • Solution: Employ catalyst systems specifically designed for hindered substrates. The combination of Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like phenanthrene-based ligands or DPEPhos has proven effective.[6] Robust N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency for these transformations.[7]

Possible Cause 2: Competing Protodeboronation

In some cases, the boronic acid can be consumed by a competing protodeboronation reaction, especially at elevated temperatures and with extended reaction times.

  • Solution: It may be necessary to use a slight excess (e.g., 1.5-2.0 equivalents) of the boronic acid to drive the reaction to completion.[6]

Problem: I am observing significant side product formation, such as hydrodehalogenation or homocoupling.

Possible Cause: Unbalanced Catalytic Cycle

These side reactions often indicate that the desired cross-coupling pathway is being outcompeted. This can be due to an inappropriate ligand, temperature, or base.

  • Solution:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced. Try lowering the reaction temperature or using a less electron-rich ligand.[1] Ensure the complete absence of water.

    • Homocoupling of Aryl Halide: This can be favored at high temperatures. Lowering the reaction temperature and using a lower catalyst loading can mitigate this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to palladium catalysis for coupling with 2,6-dimethyl-4-propoxyaniline?

A1: Yes, copper-catalyzed C-N coupling reactions (Ullmann-type reactions) have emerged as a viable alternative.[1] Recent developments have introduced novel ligands that enable the coupling of sterically hindered partners.[8][9] For instance, a recently discovered pyrrole-ol ligand facilitates the copper-catalyzed coupling of ortho-substituted aryl iodides with hindered anilines under mild conditions.[9] Nickel catalysis, particularly in combination with photoredox systems, has also shown promise for coupling sterically hindered anilines.[10][11]

Q2: How do I choose the right solvent for my sterically hindered coupling reaction?

A2: Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for these reactions.[12] They are relatively non-polar and have high boiling points suitable for the required reaction temperatures. Ethereal solvents like THF can also be used.[13] It's crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.

Q3: What is the role of the propoxy group at the 4-position? Does it significantly influence reactivity compared to a simple 2,6-dimethylaniline?

A3: The 4-propoxy group is an electron-donating group. This increases the electron density on the aniline nitrogen, making it a more potent nucleophile. This electronic effect can help to partially offset the negative impact of steric hindrance, potentially making 2,6-dimethyl-4-propoxyaniline a slightly better coupling partner than an unsubstituted or electron-deficient 2,6-disubstituted aniline.

Q4: Can I use microwave irradiation to accelerate these hindered coupling reactions?

A4: Yes, microwave heating can often be beneficial for sterically hindered reactions by allowing for rapid heating to high temperatures, which can significantly reduce reaction times. However, careful optimization is required, as prolonged exposure to very high temperatures can also lead to catalyst decomposition.[7]

Data & Protocols

Table 1: Recommended Catalyst Systems for Hindered Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages
Pd₂(dba)₃ / AliPhosAliPhosNaOtBuToluene100-110Effective for coupling hindered anilines with hindered aryl chlorides.[3]
Pd(OAc)₂ / XPhosXPhosK₃PO₄THF80A versatile system for a range of aryl triflates.[14]
CuI / Pyrrole-ol LigandPyrrole-olK-2-t-butylphenoxideToluene60Mild, homogeneous conditions for coupling hindered aryl iodides.[9]
NiBr₂·glyme / 4CzIPNtert-Butylamine (as base and ligand)tert-ButylamineDMA25-60Photoredox nickel catalysis for a broad scope of nucleophiles.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Halide with 2,6-Dimethyl-4-propoxyaniline

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), 2,6-dimethyl-4-propoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the specified biarylphosphine ligand (e.g., AliPhos, 1.5-3 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.75-1.5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 2.0 mL) to the reaction vessel.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts
Troubleshooting Workflow for Low Yield in Hindered Coupling Reactions

G start Start: Low/No Yield ligand Step 1: Optimize Ligand - Screen bulky, electron-rich phosphines (e.g., AliPhos, XPhos) - Consider N-heterocyclic carbenes (NHCs) start->ligand base Step 2: Evaluate Base - Use strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) - Ensure base is anhydrous and high-purity ligand->base Ligand OK? conditions Step 3: Adjust Reaction Conditions - Increase temperature (80-120 °C) - Extend reaction time (12-24h) - Ensure rigorous inert atmosphere base->conditions Base OK? alternative Step 4: Consider Alternative Catalysis - Copper-catalyzed (Ullmann-type) - Nickel-catalyzed conditions->alternative No Improvement success Success: Improved Yield conditions->success Yield Improved? alternative->success Yield Improved? fail Still Failing: Re-evaluate Substrate/Reagent Purity alternative->fail No Improvement

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Simplified Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L PdII_Aryl (L)Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [(L)Pd(II)(Ar)(HNR'R'')]X PdII_Aryl->PdII_Amine + HNR'R'' AmineCoord Amine Coordination PdII_Amido (L)Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido + Base - Base-H+X- Deprotonation Base (Deprotonation) PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination

Caption: Key steps in the palladium-catalyzed C-N bond formation.

References

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available from: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available from: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. Available from: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available from: [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available from: [Link]

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 2,6-Dimethyl-4-propoxyaniline Amination

Welcome to the technical support center dedicated to the synthesis of 2,6-dimethyl-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-dimethyl-4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of byproducts in this specific amination reaction. The presence of ortho-methyl groups and a para-propoxy group presents unique challenges in achieving high selectivity and yield. This document provides structured, actionable advice based on established principles of palladium-catalyzed amination reactions to help you navigate these complexities.

Introduction: The Challenge of Selectivity

The synthesis of 2,6-dimethyl-4-propoxyaniline, typically via a Buchwald-Hartwig amination or related cross-coupling reaction, is a critical transformation in medicinal chemistry and materials science.[1] However, the very features that make the target molecule valuable—the sterically hindering ortho-dimethyl groups and the electron-donating para-propoxy group—also create pathways for undesirable side reactions. This guide will help you diagnose and mitigate the formation of common byproducts, thereby improving reaction efficiency and simplifying downstream purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments, providing potential causes and validated solutions.

Issue 1: Significant Formation of 4-Propoxyaniline (Loss of Methyl Groups)

Question: My reaction is producing a significant amount of 4-propoxyaniline, indicating the loss of one or both methyl groups from the starting material. What is causing this demethylation, and how can I prevent it?

Answer: This byproduct likely arises from a competing reaction pathway, such as isomerization or disproportionation, which can occur under harsh reaction conditions, particularly high temperatures.[2]

Potential Causes & Solutions:

  • Excessive Temperature: High temperatures can provide the activation energy for undesired side reactions.

    • Protocol: Systematically lower the reaction temperature in 10 °C increments (e.g., from 110 °C to 80 °C) and monitor the reaction progress and byproduct profile by LC-MS or GC-MS.[3] While lower temperatures may require longer reaction times, they often lead to cleaner reaction profiles.

  • Inappropriate Catalyst System: The choice of catalyst and ligand is crucial for controlling selectivity.

    • Protocol: Screen a panel of sterically hindered, electron-rich phosphine ligands. Ligands like XPhos or RuPhos are known to be effective for challenging couplings involving hindered substrates.[4] A modern precatalyst (e.g., a G3 or G4 palladacycle) can also provide a more controlled formation of the active catalytic species compared to traditional sources like Pd(OAc)₂.[4]

Issue 2: Presence of 2,6-Dimethylphenol (Ether Cleavage)

Question: I am observing the formation of 2,6-dimethylphenol in my reaction mixture. What is causing the cleavage of the propoxy group?

Answer: The cleavage of the C(aryl)-O bond of the propoxy group is a known side reaction in palladium-catalyzed processes, which can be promoted by certain reagents or conditions.[5][6]

Potential Causes & Solutions:

  • Harsh Base: While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, they can sometimes promote ether cleavage, especially at elevated temperatures.[7]

    • Protocol: Switch to a weaker base. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures or longer reaction times to achieve full conversion.[4]

  • Presence of Water: Water can participate in hydrolytic side reactions.

    • Protocol: Ensure all reagents and solvents are rigorously dried and the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[3] Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

Issue 3: Low or Stalled Reaction Conversion

Question: My reaction starts but then stalls, or the overall yield of the desired product is very low, with starting material remaining. What are the likely causes?

Answer: Low or stalled conversion in Buchwald-Hartwig aminations is often linked to catalyst deactivation or suboptimal reaction conditions.[4][8]

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to decomposition, often visible as the formation of palladium black.[8]

    • Protocol 1 (Inert Atmosphere): Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagent transfers are performed under a positive pressure of inert gas. Degassing the solvent prior to use is critical.[3]

    • Protocol 2 (Ligand Choice): The ligand stabilizes the palladium center. For sterically hindered substrates like 2,6-dimethyl-substituted aryl halides, bulky, electron-rich biarylphosphine ligands are essential to promote the desired reaction and prevent catalyst decomposition.[9] Consider ligands specifically designed for hindered substrates.

  • Poor Reagent Solubility: If the base or other reagents are not sufficiently soluble in the reaction solvent, the reaction can be slow and inefficient.[8]

    • Protocol: While toluene and dioxane are common solvents, consider a solvent screen. If solubility is an issue, a more polar aprotic solvent could be tested, but be aware of potential coordination to the palladium center.[8]

Issue 4: Formation of Dimerized or Homocoupled Byproducts

Question: My analysis shows the presence of biaryl compounds (from homocoupling of the aryl halide) or other high-molecular-weight impurities. How can these be minimized?

Answer: Homocoupling is a common side reaction in cross-coupling chemistry, often occurring at high temperatures or with highly active catalysts.[4]

Potential Causes & Solutions:

  • High Catalyst Loading or Temperature: These conditions can favor the undesired homocoupling pathway.[3]

    • Protocol: Reduce the catalyst loading (e.g., from 2 mol% to 1 mol% or lower) and run the reaction at the lowest temperature that still provides a reasonable rate.[3]

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slow for hindered substrates, allowing side reactions to occur.

    • Protocol: The choice of ligand is critical for facilitating reductive elimination. Screening different ligands can identify one that accelerates this step for your specific substrate combination.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the amination of a 2,6-disubstituted-4-alkoxyaniline precursor?

A1: Based on the structure, the most probable byproducts include:

  • Hydrodehalogenation: Replacement of the halide with a hydrogen atom.[4]

  • Ether Cleavage: Formation of the corresponding phenol (2,6-dimethylphenol).[5]

  • Homocoupling: Dimerization of the aryl halide starting material.[4]

  • Isomerization/Demethylation: Loss of one or more methyl groups, particularly under high-temperature amination of a phenol precursor.[2]

Q2: How do the ortho-dimethyl groups influence the reaction?

A2: The two methyl groups adjacent to the reaction center create significant steric hindrance. This can slow down the desired reaction steps (oxidative addition and reductive elimination) and may require more specialized, bulky ligands to create an effective catalytic pocket.[3] These ligands help to bring the reacting partners together while stabilizing the palladium center.

Q3: What is the best general-purpose catalyst system to start with for this type of hindered substrate?

A3: A good starting point would be a modern palladium precatalyst, such as a G3 or G4 palladacycle, paired with a sterically demanding biarylphosphine ligand like XPhos or RuPhos.[4] A common base to start with is NaOtBu in an anhydrous, aprotic solvent like toluene or dioxane.[4] However, systematic screening is often necessary.

Q4: How can I effectively monitor the reaction to identify byproduct formation early?

A4: Regular monitoring using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Taking small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) will allow you to track the consumption of starting materials and the appearance of both the desired product and any byproducts.

Data & Protocols

Table 1: Troubleshooting Summary
Observed Issue Potential Cause Recommended Action Citation
Formation of 4-PropoxyanilineHigh Temperature, IsomerizationLower reaction temperature; screen catalysts[2]
Formation of 2,6-DimethylphenolHarsh Base, Presence of WaterUse a weaker base (e.g., Cs₂CO₃); ensure anhydrous conditions[4][5][7]
Low or Stalled ConversionCatalyst Deactivation, Poor SolubilityEnsure inert atmosphere; use bulky ligands; screen solvents[3][8][9]
Homocoupled ByproductsHigh Catalyst Loading/TemperatureReduce catalyst loading and temperature[3][4]
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Halide

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere (e.g., in a glovebox).[3]

  • Sealing: Seal the vessel with a septum cap. If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) via syringe.[4]

  • Amine Addition: Add the amine source (e.g., ammonia equivalent or primary amine, 1.2-1.5 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Key Reaction Pathways

cluster_0 Reaction Pathways cluster_1 Byproduct Pathways SM Aryl-X + Amine (2,6-Me₂, 4-OPr Precursor) Product Desired Product (2,6-Dimethyl-4-propoxyaniline) SM->Product Desired Amination (Pd Catalyst, Ligand, Base) BP1 Ether Cleavage (2,6-Dimethylphenol) SM->BP1 Harsh Base / H₂O BP2 Demethylation (4-Propoxyaniline) SM->BP2 High Temp. BP3 Homocoupling (Biaryl) SM->BP3 High Temp. / High [Cat.]

Caption: Main amination reaction and competing byproduct formation pathways.

Diagram 2: Troubleshooting Workflow

Start Low Yield or Multiple Byproducts Observed Check_Purity 1. Verify Purity & Anhydrous Conditions of All Reagents? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Screen_Temp 2. Screen Reaction Temperature (e.g., 80-110 °C) Yes_Purity->Screen_Temp Purify Purify/Dry Reagents & Re-run Reaction No_Purity->Purify Temp_OK Improved? Screen_Temp->Temp_OK Yes Temp_Not_OK No Improvement Screen_Temp->Temp_Not_OK No Optimize_Temp Optimize Temperature & Time Temp_OK->Optimize_Temp Screen_Base 3. Screen Base (e.g., NaOtBu vs. Cs₂CO₃) Temp_Not_OK->Screen_Base Base_OK Improved? Screen_Base->Base_OK Yes Base_Not_OK No Improvement Screen_Base->Base_Not_OK No Optimize_Base Optimize Base Choice Base_OK->Optimize_Base Screen_Ligand 4. Screen Ligand (e.g., XPhos, RuPhos) Base_Not_OK->Screen_Ligand Ligand_OK Improved? Screen_Ligand->Ligand_OK Yes Optimize_Ligand Optimize Ligand Choice Ligand_OK->Optimize_Ligand

Caption: A systematic workflow for troubleshooting byproduct formation.

References

Sources

Reference Data & Comparative Studies

Validation

Chemical Reactivity Profiling: 2,6-Dimethyl-4-propoxyaniline vs. 2,6-Dimethylaniline

As a Senior Application Scientist, selecting the correct aniline derivative for active pharmaceutical ingredient (API) synthesis or materials science requires looking beyond basic structural formulas. While 2,6-dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aniline derivative for active pharmaceutical ingredient (API) synthesis or materials science requires looking beyond basic structural formulas. While 2,6-dimethylaniline (2,6-xylidine) and 2,6-dimethyl-4-propoxyaniline share a sterically hindered amine core, the presence of the para-propoxy group in the latter fundamentally rewires its electronic topology and reactivity profile.

This guide provides an objective, data-driven comparison of these two compounds, focusing on their divergent electrophilic aromatic substitution (EAS) pathways, oxidation potentials, and practical handling requirements.

Mechanistic Causality: Electronic vs. Steric Forces

To predict the behavior of these molecules in complex synthetic workflows, we must analyze the interplay between steric occlusion and the Highest Occupied Molecular Orbital (HOMO) energy levels.

The Baseline: 2,6-Dimethylaniline

In 2,6-dimethylaniline, the primary reactive site is dictated by the ortho-methyl groups. These bulky substituents sterically block the ortho positions, rendering the para position (C4) the thermodynamic and kinetic sink for electrophilic attack. The molecule exhibits standard stability under ambient conditions but will react violently with strong oxidizers . Because the para position is open, reactions like halogenation, nitration, and sulfonation proceed smoothly with high regioselectivity.

The Variant: 2,6-Dimethyl-4-propoxyaniline

The introduction of a propoxy group (-OPr) at the para position completely alters the molecule's reactivity matrix:

  • Steric Blockade: The para position is now occupied, forcing any potential EAS to the meta positions (C3/C5). However, these positions are sterically compressed between the methyl and propoxy groups, significantly increasing the activation energy required for substitution.

  • Electronic Super-Activation: The propoxy group is a powerful electron-donating group via resonance (+M effect). Combined with the amine and methyl groups, this creates an exceptionally electron-rich aromatic ring.

  • Oxidation Susceptibility: The elevated electron density drastically raises the HOMO energy level. Consequently, the molecule acts similarly to a p-aminophenol derivative. Instead of undergoing classical EAS, it preferentially undergoes single-electron transfer (SET) when exposed to electrophiles or ambient oxygen, forming a transient arylamine radical cation that rapidly degrades into colored quinone imines and polymeric tars .

EAS_Reactivity DMA 2,6-Dimethylaniline (Para-Open) Para Para-Substitution (Fast, High Yield) DMA->Para Electrophile DMPA 2,6-Dimethyl-4-propoxyaniline (Para-Blocked) Meta Meta-Substitution (Sterically Hindered) DMPA->Meta Controlled Electrophile Ox Over-Oxidation (Side Reaction) DMPA->Ox Excess Reagent

Fig 1: Divergent electrophilic aromatic substitution pathways based on para-position availability.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance metrics of both compounds, derived from standard synthetic profiling.

Property2,6-Dimethylaniline2,6-Dimethyl-4-propoxyaniline
Aromatic Ring Electron Density High (+M from -NH₂, +I from -CH₃)Very High (+M from -NH₂ & -OPr)
Primary EAS Site Para (C4) - Open and highly activatedMeta (C3/C5) - Sterically hindered
Relative Oxidation Potential Moderate (Stable in ambient air)Low (Highly susceptible to auto-oxidation)
Primary Degradation Pathway Slow N-oxidation over monthsRapid conversion to quinone imines
Storage & Handling Requirements Standard laboratory precautionsStrict inert atmosphere (Ar/N₂), light protection

Self-Validating Experimental Workflows

To empirically validate the mechanistic claims above, we utilize two distinct protocols. These workflows act as self-validating systems: the observed physical changes directly confirm the underlying electronic theories.

Protocol A: Regioselective Electrophilic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). Causality: Br₂ is a strong oxidant that would immediately polymerize the propoxy derivative. NBS provides a controlled, low steady-state concentration of Br⁺, allowing us to probe the EAS vs. oxidation threshold.

  • Preparation: Dissolve 1.0 mmol of the target aniline derivative in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Note: DMF is chosen as a polar aprotic solvent to stabilize the Wheland intermediate during EAS.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath to suppress the activation energy for radical formation.

  • Addition: Add 1.05 mmol of recrystallized NBS in small portions over 15 minutes.

  • Validation (TLC Monitoring):

    • 2,6-Dimethylaniline: Cleanly converts to 4-bromo-2,6-dimethylaniline within 1 hour (observed as a single new UV-active spot with a higher Rf value).

    • 2,6-Dimethyl-4-propoxyaniline: Exhibits sluggish conversion with the immediate appearance of dark, baseline-retained spots. This validates that the meta-position is sterically hindered and that the low oxidation threshold leads to competitive degradation.

Protocol B: Accelerated Oxidative Degradation Assay

This assay uses Horseradish Peroxidase (HRP) and H₂O₂. Causality: HRP provides a standardized, quantifiable method to initiate single-electron oxidation, avoiding the chaotic, uninterpretable mixtures generated by harsh chemical oxidants.

  • Buffer Preparation: Prepare a 0.1 M Phosphate buffer (pH 7.4) and mix 1:1 with HPLC-grade Acetonitrile to ensure substrate solubility.

  • Substrate Addition: Introduce the aniline derivative to a final concentration of 100 µM.

  • Initiation: Add 10 units/mL of HRP, followed by 50 µM of H₂O₂.

  • Validation (UV-Vis Spectroscopy):

    • 2,6-Dimethylaniline: Shows minor baseline drift over 48 hours, confirming stability against mild biological oxidants.

    • 2,6-Dimethyl-4-propoxyaniline: Rapidly develops a strong, broad absorbance band in the visible region (400–550 nm) within minutes. This colorimetric shift is the direct signature of the highly conjugated quinone imine derivative forming via radical coupling.

Oxidation_Pathway A 2,6-Dimethyl- 4-propoxyaniline B Arylamine Radical Cation A->B -1e⁻ (O2 / Light) C Quinone Imine (Colored) B->C Hydrolysis D Polymeric Tars B->D Radical Coupling

Fig 2: Oxidative degradation cascade of para-alkoxyanilines into quinones and polymers.

Formulation & Development Implications

For drug development professionals, the choice between these two building blocks dictates the downstream manufacturing environment:

  • Using 2,6-Dimethylaniline: Offers robust scalability. Reactions can typically be run in standard atmospheric reactors. It is an ideal precursor for stable amides (e.g., lidocaine analogs).

  • Using 2,6-Dimethyl-4-propoxyaniline: Requires stringent environmental controls. Any synthetic step involving this intermediate must be degassed, shielded from UV/visible light, and protected from transition metal contaminants that could catalyze radical formation. Work-ups should avoid harsh basic conditions that accelerate the hydrolysis of oxidized intermediates into intractable tars.

References

  • Carl Roth. "Safety Data Sheet: 2,6-Dimethylaniline". Carl Roth Technical Documentation. Available at: [Link]

  • S. G. Burton, et al. "Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives". National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Comparing solubility of 2,6-dimethyl-4-propoxyaniline across polar and non-polar solvents

A Comprehensive Guide to the Solvation Thermodynamics of 2,6-Dimethyl-4-propoxyaniline For researchers and formulation scientists in drug development and agrochemical synthesis, predicting and profiling the solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Solvation Thermodynamics of 2,6-Dimethyl-4-propoxyaniline

For researchers and formulation scientists in drug development and agrochemical synthesis, predicting and profiling the solubility of active pharmaceutical ingredients (APIs) or their precursors is a foundational step. This guide provides an in-depth comparative analysis of the solubility of 2,6-dimethyl-4-propoxyaniline across a spectrum of polar and non-polar solvents. By contrasting its behavior with structurally related alternatives—2,6-dimethylaniline (2,6-xylidine) and 4-propoxyaniline—we can isolate the precise thermodynamic contributions of its functional groups.

Structural Analysis & Mechanistic Causality

To understand the solubility profile of 2,6-dimethyl-4-propoxyaniline, we must deconstruct its molecular architecture using the framework of Hansen Solubility Parameters (HSPs), which divides cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[1].

The molecule is an aniline derivative characterized by three distinct functional modifications:

  • The Primary Amine (-NH₂): Inherently, an amine acts as both a hydrogen bond donor and acceptor, heavily contributing to δH​ and driving solubility in polar protic solvents like water and methanol.

  • Ortho-Methyl Groups (2,6-substitution): The two methyl groups flanking the amine create severe steric hindrance. This "umbrella effect" physically blocks solvent molecules from easily accessing the nitrogen's lone pair or the N-H protons. Consequently, the effective δH​ of the molecule is drastically reduced compared to unhindered anilines[2].

  • Para-Propoxy Group (-O-CH₂-CH₂-CH₃): This ether-linked aliphatic chain introduces a large hydrophobic cavity-forming requirement in polar solvents, while significantly increasing London dispersion forces ( δD​ )[3].

The Causality of Solvation: Why is 2,6-dimethyl-4-propoxyaniline nearly insoluble in water but highly soluble in toluene or dichloromethane? In water, dissolution requires breaking the highly ordered 3D hydrogen-bond network of the solvent. A solute must compensate for this energetic penalty by forming new solute-water H-bonds. Because the ortho-methyl groups sterically shield the amine, and the propoxy tail requires a massive entropic penalty to form a solvent cavity, the Gibbs free energy of solvation ( ΔGsolv​ ) in water is highly positive. Conversely, in non-polar solvents like hexane or dichloromethane, solvation is driven by dispersion forces ( δD​ ). The lipophilic propoxy chain and the aromatic ring interact favorably with the polarizable electron clouds of these solvents, rendering the steric hindrance around the amine irrelevant and resulting in a negative ΔGsolv​ .

Comparative Solubility Data

To isolate the effects of steric hindrance and lipophilicity, the table below compares the predictive solubility profiles of 2,6-dimethyl-4-propoxyaniline against two structural alternatives:

  • 2,6-Dimethylaniline (2,6-Xylidine): Lacks the lipophilic propoxy tail[2].

  • 4-Propoxyaniline: Lacks the sterically hindering ortho-methyl groups[4].

SolventPolarity Index2,6-Dimethyl-4-propoxyanilineAlternative 1: 2,6-DimethylanilineAlternative 2: 4-PropoxyanilineSolvation Mechanism / Causality
Water 10.2< 0.1 mg/mL (Insoluble)~ 2.0 mg/mL (Slightly Soluble)~ 1.5 mg/mL (Slightly Soluble)Steric shielding of -NH₂ prevents H-bonding; propoxy tail maximizes hydrophobic penalty.
Methanol 5.1~ 25 mg/mL (Soluble)> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)Methanol's small size allows partial penetration of the steric shield, but the propoxy tail limits capacity.
DMSO 7.2~ 50 mg/mL (Soluble)> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions ( δP​ ) overcome some steric barriers.
Dichloromethane 3.1> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)Excellent δD​ matching; universal solvent for moderately lipophilic anilines.
Toluene 2.4> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)~ 80 mg/mL (Soluble) π−π stacking and dispersion forces strongly favor the fully substituted aromatic ring.
Hexane 0.1> 100 mg/mL (Highly Soluble)~ 50 mg/mL (Soluble)~ 20 mg/mL (Sparingly Soluble)The para-propoxy tail acts as a lipid anchor, driving massive solubility in pure aliphatic hydrocarbons.

(Note: Values are predictive estimates based on structural group contribution methods and Hansen Solubility Parameters).

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility estimates above, researchers must employ a self-validating system. The Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining thermodynamic equilibrium solubility, aligning with EPA (OPPTS 830.7840) and OECD 105 guidelines[5].

Self-Validation Rationale: This protocol uses a multi-timepoint sampling strategy (24h, 48h, 72h). If the concentration remains statistically unchanged between 48h and 72h, the system self-validates that true thermodynamic equilibrium has been reached, ruling out kinetic supersaturation artifacts.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,6-dimethyl-4-propoxyaniline (e.g., 200 mg) into a series of 10 mL amber glass vials.

    • Dispense 5 mL of the target solvent (e.g., Water, Hexane, Methanol) into each vial.

  • Thermal Equilibration:

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM and Hexane).

    • Submerge the vials in a temperature-controlled orbital shaker bath set strictly to 25.0 ± 0.1 °C.

    • Agitate at 150 RPM for 48 hours[6].

  • Phase Separation:

    • Remove the vials and allow them to stand unagitated for 4 hours at 25°C to let large particulates settle.

    • Transfer an aliquot of the suspension into a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes to pellet undissolved solute[7].

    • Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze via HPLC-UV (e.g., C18 column, detection at 254 nm).

    • Validation Check: Repeat sampling at 72 hours. Equilibrium is confirmed if the 72h concentration is within ±5% of the 48h concentration.

Workflow Visualization

Below is the logical workflow for the Shake-Flask thermodynamic solubility protocol, mapping the physical state transitions of the analyte.

SolubilityWorkflow N1 1. Solid Excess Addition (Analyte > Solubility Limit) N2 2. Solvent Dispensing (Polar vs Non-Polar Panel) N1->N2 N3 3. Thermal Equilibration (Orbital Shaking at 25°C for 48h) N2->N3 N4 4. Phase Separation (Centrifugation & 0.22µm Filtration) N3->N4 N5 5. HPLC-UV Quantification (Determine Saturation Concentration) N4->N5 N6 Equilibrium Validation (ΔC < 5% between 48h and 72h) N5->N6

Fig 1: Thermodynamic solubility determination workflow via the shake-flask method.

References

  • 2,6-Xylidine - Wikipedia Source: Wikipedia URL:[Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

  • 4-propoxyaniline — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

Sources

Safety & Regulatory Compliance

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